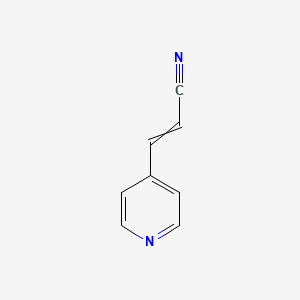
3-Pyridin-4-YL-acrylonitrile
Vue d'ensemble
Description
3-Pyridin-4-YL-acrylonitrile is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3-Pyridin-4-YL-acrylonitrile serves as a crucial building block in organic synthesis. It is primarily synthesized through the Knoevenagel condensation reaction , where pyridine-4-carbaldehyde reacts with malononitrile in the presence of a base like piperidine. This method allows for high yields and purity under mild conditions, making it suitable for both laboratory and potential industrial applications.
Table 1: Synthesis Conditions for this compound
| Reaction Component | Role | Conditions |
|---|---|---|
| Pyridine-4-carbaldehyde | Reactant | Room temperature |
| Malononitrile | Reactant | Mild basic conditions |
| Piperidine | Catalyst | Enhances reaction efficiency |
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer treatment. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving p53 activation. The interactions of this compound with biological targets—such as hydrogen bonding and π–π stacking—enhance its potential as a lead compound in drug development.
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, revealing that it could promote apoptotic pathways effectively. The compound's structural features allow it to interact selectively with cellular components involved in apoptosis, suggesting its viability as a therapeutic agent .
Materials Science
The unique electronic and photophysical properties of this compound make it valuable in materials science. Its ability to form complexes with metal ions has been explored for applications in sensing technologies. Notably, derivatives of this compound have been developed to selectively detect mercury ions via colorimetric changes, which could be instrumental in environmental monitoring.
Table 2: Photophysical Properties of Derivatives
| Compound | Absorption Peak (nm) | Emission Peak (nm) |
|---|---|---|
| This compound | 413 | Variable |
| p-DBCNPy | 413 | Not specified |
| m-DBCNPy | 402 | Not specified |
Propriétés
Formule moléculaire |
C8H6N2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H |
Clé InChI |
ZJUZXVVBRCEDTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















